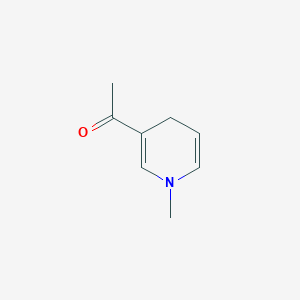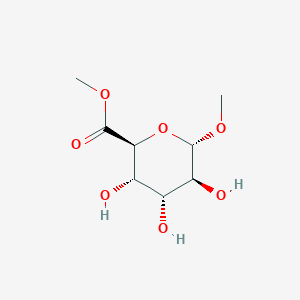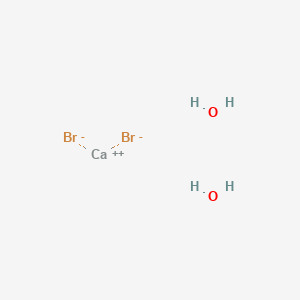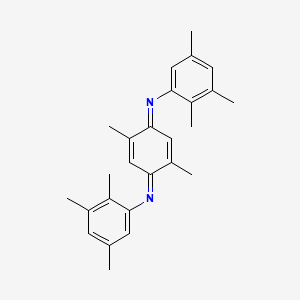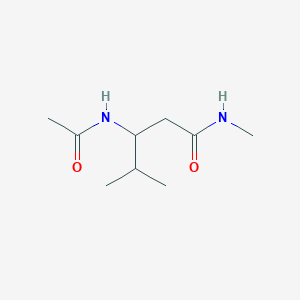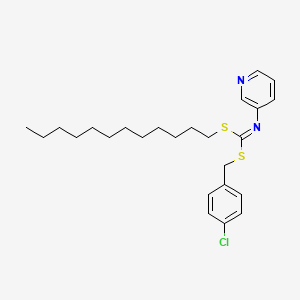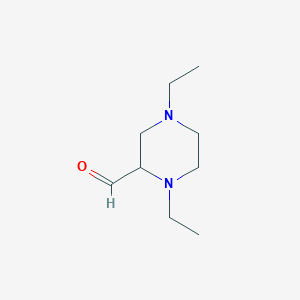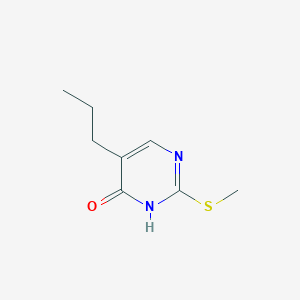![molecular formula C24H36O4 B13814856 Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is a steroidal compound that belongs to the class of androstanoids. It is characterized by its unique structure, which includes a hydroxyl group at the 7th position and an oxopentyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) typically involves multi-step reactions. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the androstane core structure through a series of reactions, including cyclization and reduction.
Introduction of the hydroxyl group: The hydroxyl group at the 7th position is introduced using specific reagents such as sodium tetrahydroborate in ethanol.
Attachment of the oxopentyl group: The oxopentyl group is attached at the 3rd position through esterification reactions using reagents like toluene-4-sulfonic acid and trimethyl orthoformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The oxopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted androstanoids.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved include the regulation of steroidogenesis and modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to testosterone and estrogen.
Androstanediol: A metabolite of dihydrotestosterone with androgenic activity
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is unique due to its specific structural modifications, which confer distinct biological activities compared to other androstanoids. Its hydroxyl and oxopentyl groups contribute to its unique chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H36O4 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C24H36O4/c1-4-5-6-21(27)28-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19?,22-,23-,24-/m0/s1 |
Clave InChI |
QRIUBSAPHSUKKG-WABZGIKPSA-N |
SMILES isomérico |
CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
SMILES canónico |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

